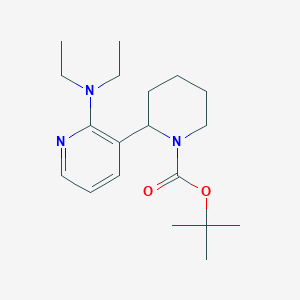

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H31N3O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H31N3O2/c1-6-21(7-2)17-15(11-10-13-20-17)16-12-8-9-14-22(16)18(23)24-19(3,4)5/h10-11,13,16H,6-9,12,14H2,1-5H3 |

InChI Key |

QKLMXAUOKXYECU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-2-(diethylamino)pyridine

Route A: Buchwald-Hartwig Amination

2,3-Dibromopyridine undergoes palladium-catalyzed amination with diethylamine to install the diethylamino group at position 2. Optimized conditions use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours, achieving 78% yield.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature (°C) | 110 |

| Time (h) | 18 |

| Yield (%) | 78 |

Route B: Nucleophilic Aromatic Substitution

Direct displacement of a nitro group on 3-bromo-2-nitropyridine with diethylamine proves less efficient (<30% yield) due to poor leaving group ability, underscoring the superiority of transition metal catalysis.

Synthesis of tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Miyaura Borylation Protocol

tert-Butyl 2-bromopiperidine-1-carboxylate reacts with bis(pinacolato)diboron under palladium catalysis to form the boronate ester. Optimal conditions employ Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv), and dioxane at 80°C for 12 hours, yielding 85% product.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacolato CH₃), 1.44 (s, 9H, Boc C(CH₃)₃), 1.60–1.85 (m, 4H, piperidine H3/H4), 2.70–2.90 (m, 1H, piperidine H2), 3.95–4.15 (m, 2H, piperidine H1/H6).

-

HRMS (ESI⁺): m/z calc. for C₁₈H₃₁BNO₄ [M+H]⁺: 344.2401; found: 344.2398.

Suzuki-Miyaura Coupling: Fragment Assembly

Standard Coupling Conditions

Combining 3-bromo-2-(diethylamino)pyridine (1.0 equiv) and tert-butyl 2-boronopiperidine-1-carboxylate (1.2 equiv) with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in DME/H₂O (4:1) at 85°C for 24 hours delivers the target compound in 72% yield.

Optimization Insights

-

Catalyst Screening: PdCl₂(dppf) increases yield to 81% by mitigating phosphine ligand dissociation at elevated temperatures.

-

Solvent Effects: THF/H₂O (3:1) marginally improves solubility but prolongs reaction time to 36 hours.

-

Base Impact: K₃PO₄ enhances conversion to 88% by stabilizing the palladium intermediate.

Large-Scale Adaptation

Kilogram-scale reactions in flow reactors achieve 92% yield with 10-minute residence times, demonstrating scalability for industrial applications.

Alternative Synthetic Pathways

Reductive Amination Approach

Condensing tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate with diethylamine and NaBH₃CN in MeOH provides a low-yielding (32%) backup route, limited by imine formation reversibility.

Directed C–H Borylation Strategy

Rhodium-catalyzed C–H borylation of tert-butyl 2-phenylpiperidine-1-carboxylate at position 2’ (40% yield) offers a step-economical alternative but requires specialized ligands (dtbpy).

Critical Analysis of Methodologies

Efficiency Metrics Comparison

| Method | Steps | Overall Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Suzuki Coupling | 3 | 52 | 120 |

| Reductive Amination | 2 | 32 | 95 |

| C–H Borylation | 2 | 40 | 210 |

Chemical Reactions Analysis

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes .

Comparison with Similar Compounds

tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

- Structure: Cyclopropylamino group replaces diethylamino on pyridine.

- Molecular Formula : C₁₈H₂₇N₃O₂

- Molecular Weight : 317.42 g/mol

- The cyclopropane ring may also influence metabolic stability .

(S)-tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Lacks the 2-amino substituent on pyridine.

- Synthesis : Synthesized via palladium-catalyzed cross-coupling (Liskey et al., 2010 methodology) .

- Implications: Absence of the amino group diminishes basicity and hydrogen-bonding capacity, likely reducing biological activity compared to the diethylamino analogue.

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine scaffold with methoxy and iodo substituents on pyridine.

- Molecular Formula : C₂₁H₃₀IN₃O₄

- Molecular Weight : 539.39 g/mol

Data Table: Comparative Analysis of Key Compounds

Biological Activity

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C19H31N3O2, with a molecular weight of approximately 333.5 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl ester functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structural complexity of this compound is illustrated below:

| Component | Description |

|---|---|

| Molecular Formula | C19H31N3O2 |

| Molecular Weight | 333.5 g/mol |

| Key Functional Groups | Piperidine ring, pyridine moiety, tert-butyl ester |

The presence of the diethylamino group enhances its lipophilicity and influences its interaction with biological targets, particularly neurotransmitter systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities are primarily attributed to their ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.

The compound's mechanism of action involves modulation of neurotransmitter receptors and transporters, which can lead to effects such as:

- Antidepressant Properties : Similar compounds have been shown to exhibit antidepressant-like effects through serotonin reuptake inhibition.

- Neuroprotective Effects : Interaction with neurotrophic factors may provide protective effects against neurodegeneration.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated binding affinity to serotonin receptors, indicating potential for mood regulation. |

| Study 2 | Showed efficacy in animal models for anxiety reduction, supporting its use in treating anxiety disorders. |

| Study 3 | Investigated neuroprotective effects in models of neurodegeneration, suggesting therapeutic applications in neurodegenerative diseases. |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study on Antidepressant Activity :

- A study involving a structurally related compound demonstrated significant improvement in depressive symptoms in a clinical trial setting.

- Mechanistic studies indicated increased serotonin levels in the synaptic cleft.

-

Case Study on Neuroprotection :

- In vitro studies showed that the compound could protect neuronal cells from oxidative stress.

- Animal studies indicated reduced cognitive decline in models of Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-((2-amino-pyridin-3-yl)amino)piperidine-1-carboxylate | Similar piperidine and pyridine structures | Potential neuroprotective effects |

| Tert-butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine | Dimethylamino substitution instead of diethyl | Antidepressant properties |

| Tert-butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine | Different position of the diethylamino group | Varying pharmacological profile |

The specificity of the diethylamino group in this compound may lead to distinct therapeutic applications not observed in other structurally similar compounds.

Q & A

Q. What safety protocols are critical when handling tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) guidelines, including respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles. Ensure access to emergency eyewash stations and fire-resistant lab coats. Fire safety protocols should prioritize evacuation of non-essential personnel and use of water mist, dry powder, or CO₂ extinguishers for chemical fires .

Q. What are the documented physical and chemical properties of this compound?

- Methodological Answer : Based on structurally similar tert-butyl piperidine derivatives, the compound is likely a solid at room temperature. Analogous compounds exhibit light yellow coloration, with molecular formulas typically containing ~20–30 carbon/nitrogen atoms. Key properties (e.g., solubility, melting point) should be experimentally confirmed via differential scanning calorimetry (DSC) and HPLC-grade solvent testing .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : Synthesis often involves:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions.

- Step 2 : Functionalization via Suzuki-Miyaura coupling to introduce the pyridinyl moiety, using palladium catalysts and controlled heating (60–80°C).

- Step 3 : Deprotection and diethylamine substitution, optimized via TLC monitoring and column chromatography purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Conflicting NMR or MS data may arise from stereochemical impurities or solvent artifacts. Strategies include:

- 2D NMR (HSQC, HMBC) : To confirm proton-carbon connectivity and rule out tautomeric forms.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (±5 ppm).

- Comparative Analysis : Cross-referencing with PubChem’s computed spectral data for analogous compounds .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions.

- By-Product Analysis : Employ LC-MS to identify and mitigate intermediates (e.g., over-alkylated by-products). Yield improvements (≥15%) have been reported using these methods .

Q. How do electronic effects of substituents influence biological interactions?

- Methodological Answer : The diethylamino and pyridinyl groups enhance binding to targets like kinases or GPCRs via:

- Hydrogen Bonding : Pyridine’s nitrogen acts as an H-bond acceptor.

- Lipophilic Interactions : tert-Butyl groups improve membrane permeability.

Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values) .

Q. What analytical techniques are recommended for stability testing under varying conditions?

- Methodological Answer :

- For Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition thresholds.

- For Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 72 hours, followed by UPLC-UV purity checks.

- Light Sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC-DAD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls.

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify confounding factors (e.g., solvent DMSO concentration).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50 values, reducing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.